N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Description
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-11(19)16-15-14(12-7-3-2-4-8-12)17-13-9-5-6-10-18(13)15/h2-10H,1H3,(H,16,19) |
InChI Key |
HODOIEOIACFYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core in a single step. Another method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with an oxalic ester derivative, followed by reduction and reaction with an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multicomponent condensation approach mentioned above is scalable and could be adapted for industrial synthesis, given its efficiency and high yield.
Chemical Reactions Analysis
Aza-Friedel–Crafts Alkylation
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide participates in three-component aza-Friedel–Crafts reactions with aldehydes and amines, catalyzed by . This method enables C3-alkylation under aerobic conditions:
| Reaction Type | Conditions | Catalyst | Yield Range | Example Product |
|---|---|---|---|---|
| Three-component alkylation | Toluene, 110°C, 12 hours | (20 mol%) | 35–93% | -Morpholinomethyl derivatives |
The protocol tolerates diverse aldehydes (aromatic/aliphatic) and amines (secondary/primary), enabling access to structurally diverse analogs .
Phenyliodine(III) Diacetate-Mediated Ipso-Migration
Under oxidative conditions, the compound undergoes 1,2-ipso-migration via aziridine intermediates when treated with phenyliodine(III) diacetate (PIDA) . This reaction modifies the Mannich adducts derived from imidazo[1,2-a]pyridines and formaldehyde:
| Reaction Type | Conditions | Oxidant | Yield | Products |
|---|---|---|---|---|
| Ipso-migration | Solvent-free, ambient temperature | PIDA (1.2 eq) | 35–93% | -Acetoxymethyl derivatives |
This method facilitates gram-scale synthesis of -functionalized derivatives, which are precursors to bioactive molecules .
Cross-Coupling Reactions
The acetamide group and aryl rings enable participation in cross-coupling reactions, such as Suzuki-Miyaura couplings. While specific conditions are not fully detailed in accessible literature, analogous imidazo[1,2-a]pyridines typically require:
| Reaction Type | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | , base, DME, reflux | Aryl boronic acids | Not reported |
These reactions expand the compound’s utility in synthesizing biaryl derivatives for drug discovery.
Functional Group Transformations
The acetamide moiety undergoes hydrolysis to regenerate the primary amine under acidic or basic conditions, enabling further derivatization:
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6 hours | Hydrochloric acid | Not reported |
Biological Activity and Reaction Relevance
The compound’s reactivity directly correlates with its pharmacological potential. For example:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR2, a receptor involved in angiogenesis, thereby exhibiting anti-cancer properties . The compound’s structure allows it to interact with various biological targets, leading to its observed cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Crystallographic Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
Key Observations :
Pharmacokinetic and Physicochemical Considerations
- Solubility : The parent compound’s acetamide group enhances water solubility vs. methyl or bromo analogs .
- Metabolic stability : Exocyclic acetamide groups (as in the parent compound) are less prone to hydrolysis than ester analogs (e.g., methyl esters) .
- Toxicity : Dibromo derivatives may exhibit higher cytotoxicity due to halogenated byproducts .
Biological Activity
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
This compound belongs to the imidazo[1,2-a]pyridine family. The compound features a fused imidazo-pyridine ring system with a phenyl group and an acetamide moiety. The synthesis typically involves the acylation of 2-phenylimidazo[1,2-a]pyridin-3-amine with acetic anhydride in an organic solvent like toluene, leading to the formation of this compound as colorless crystals .
Biological Activities
The biological activities of this compound have been extensively studied. Below are some of the key findings:
Antimicrobial Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study reported minimum inhibitory concentration (MIC) values indicating moderate to good activity against Gram-positive and Gram-negative bacteria .
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Functionalized imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. Specific mechanisms involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Evaluation : A study evaluated various derivatives of imidazo[1,2-a]pyridine for their antimicrobial properties against clinical isolates. The results highlighted that modifications at specific positions on the imidazo ring significantly influenced antimicrobial potency .
- Anticancer Mechanisms : In vitro studies demonstrated that compounds similar to this compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- Inflammatory Response : A series of experiments showed that these compounds could reduce cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
Q & A
Q. What synthetic methods are available for N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, and how can reaction yields be optimized?
The compound is synthesized via acetylation of 2-phenylimidazo[1,2-a]pyridin-3-amine using acetic anhydride in toluene. Key parameters include a 1.3:1 molar ratio of acetic anhydride to amine, reflux for 2 hours, and purification by washing with water, yielding 75% pure product. Optimization involves adjusting stoichiometry, reaction time, and pH to minimize byproducts . Alternative routes may use acyl chlorides or microwave-assisted synthesis for faster reaction kinetics.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction (120 K, MoKα radiation) reveals monoclinic symmetry (space group P2₁/c) with N–H⋯N hydrogen bonds (2.91 Å) forming columnar structures along the b-axis. The imidazopyridine and phenyl rings exhibit a dihedral angle of 9.04°, indicating near-planarity. Key metrics: R factor = 0.036, wR = 0.085, validated using CrysAlis RED and JANA2006 software .
Q. What biological activities have been reported, and what experimental models validate these effects?
The compound shows anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL) in microdilution assays and inhibits human cytomegalovirus (IC₅₀ = 3.2 µM) in plaque reduction assays. Melatonin receptor binding (MT₁, Kᵢ = 180 nM) was confirmed via competitive radioligand displacement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell lines, endpoint measurements). Recommended strategies:
Q. What computational methods predict electronic properties, and how do they correlate with experimental data?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps (4.1 eV) and electrostatic potential surfaces, aligning with UV-Vis spectra (λmax = 320 nm in methanol) and XPS data. Molecular dynamics simulations (100 ns) assess solvent effects on conformational stability .
Q. Which catalytic systems enable selective functionalization of the imidazopyridine core?
Palladium-catalyzed C–H arylation achieves ortho-functionalization (89% yield) using Pd(OAc)₂ (5 mol%), 1,10-phenanthroline ligand, and DMF/HOAc (4:1) at 120°C. Regioselectivity is controlled by pyridinyl directing groups, as shown in DFT transition-state analyses .
Q. How do hydrogen-bonding networks influence supramolecular architecture, and what techniques quantify these interactions?
Variable-temperature XRD (100–300 K) and Hirshfeld surface analysis identify N–H⋯N (26.8% contribution) and C–H⋯π (14.2%) interactions. Solid-state NMR ¹⁵N CP/MAS spectra (14.1 T) confirm hydrogen bond strength via ¹JNH coupling constants (89 Hz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
